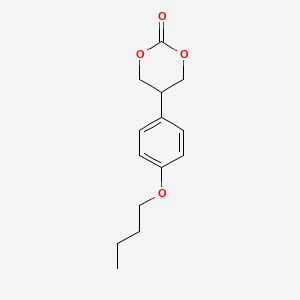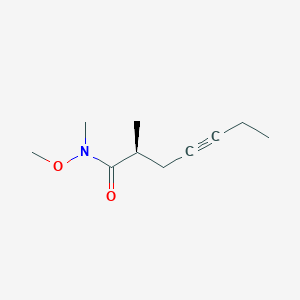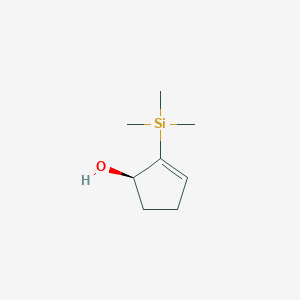
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Preparation of the Intermediate: The docosyloxy group is introduced to the intermediate compound through an etherification reaction.
Quaternization: The intermediate is then reacted with trimethylamine in the presence of an alkyl halide, such as methyl chloride, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of the starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using techniques such as crystallization or distillation to purify the final product.
化学反応の分析
Types of Reactions
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
科学的研究の応用
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic regions, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction allows it to:
Disrupt Membranes: By integrating into lipid bilayers, it can alter membrane permeability.
Enhance Solubility: Increases the solubility of hydrophobic compounds in aqueous solutions.
Facilitate Drug Delivery: Enhances the transport of drugs across cell membranes.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Dodecyltrimethylammonium chloride: Similar structure but with a dodecyl group instead of a docosyloxy group.
Uniqueness
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unique due to its long docosyloxy chain, which provides enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong surfactant properties.
特性
CAS番号 |
477578-81-7 |
|---|---|
分子式 |
C28H60ClNO2 |
分子量 |
478.2 g/mol |
IUPAC名 |
(3-docosoxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C28H60NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29(2,3)4;/h28,30H,5-27H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GJDVTLXPBMXCHU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)

![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)

![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)



![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
